![molecular formula C10H10N4O3S B5667170 {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B5667170.png)
{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid" is a compound that has been studied in various contexts, including its potential as a superoxide scavenger and anti-inflammatory agent. It belongs to a broader class of compounds known as tetrazoles, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The methoxyphenyl group in this compound contributes to its unique chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 5-aryl-2H-tetrazoles and various acetic acids derivatives, involves techniques such as cyclization and the use of different catalysts and solvents. These processes are crucial in manipulating the molecular structure to achieve desired properties and activities in the compounds (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is complex, with various substituents influencing the overall configuration. For example, the crystal structure analysis of similar compounds shows how different groups, such as the methoxyphenyl group, affect the molecular conformation and intermolecular interactions, which are critical for understanding the compound's behavior in different environments (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of "{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetic acid" can be inferred from related compounds, which undergo various chemical reactions like cyclization and acylation. These reactions are fundamental in modifying the compound's chemical structure and, subsequently, its properties and potential applications (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the compound's molecular structure. The crystal packing, for instance, depends on the specific arrangement of atoms and intermolecular forces present in the compound, affecting its stability and reactivity (Khan, Ibrar, & Simpson, 2014).
Chemical Properties Analysis
Chemical properties like acidity, reactivity, and the ability to form complexes with metals can be understood by examining related compounds. For instance, the study of acid-base properties of triazole derivatives sheds light on how substituents like the methoxyphenyl group impact the compound's acidity and ionization behavior, which are critical for its chemical behavior and potential applications (Kaplaushenko, 2014).
properties
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-17-8-4-2-7(3-5-8)14-10(11-12-13-14)18-6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHPTQHEDWKLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.